

# UNC2025: Key Properties & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The following table summarizes the core quantitative data available for **UNC2025** from preclinical studies [1] [2] [3].

| Property                  | Value / Description                              | Context & Notes                                                                                                        |
|---------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Primary Targets           | MERTK, FLT3                                      | Potent dual inhibitor. About 20-fold more selective for MERTK over Axl and Tyro3 [2].                                  |
| In Vitro IC <sub>50</sub> | MERTK: 0.74 nM; FLT3: 0.8 nM                     | Values from enzymatic assays [2]. In 697 B-ALL cells, IC <sub>50</sub> for MERTK phosphorylation was 2.7 nM [1].       |
| Solubility                | 150 mg/mL in DMSO                                | Sonication is recommended for dissolution [2].                                                                         |
| In Vivo Formulation       | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | A common, well-tolerated vehicle for rodent studies. Solution concentration of 4 mg/mL is achievable [2].              |
| In Vivo Dosing (Mice)     | 30 mg/kg, orally, twice daily                    | Used to treat mice in a cancer setting for up to 4 weeks [3]. Another study used 3 mg/kg and 50 mg/kg, once daily [1]. |
| Half-life (Mice)          | ~3.8 hours                                       | Short half-life is the rationale for twice-daily dosing regimen [1] [3].                                               |

| Property             | Value / Description | Context & Notes                                     |
|----------------------|---------------------|-----------------------------------------------------|
| Oral Bioavailability | ~100%               | Excellent absorption after oral administration [1]. |

## UNC2025 Signaling Pathway & Experimental Workflow

To help visualize the drug's mechanism and a typical in vivo experiment workflow, I've created the following diagrams using Graphviz.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Detailed Experimental Protocol

This protocol is adapted from methodologies used in leukemia xenograft studies [1] [3].

### • 1. Formulation Preparation

- Prepare a fresh solution of **UNC2025** in a vehicle of **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline**.
- Sequentially add the solvents, ensuring the solution is clear before adding the next one.
- Use sonication and/or gentle heating to dissolve the compound completely. Aim for a working concentration of **4 mg/mL**.
- The solution should be prepared immediately before use [2].

### • 2. In Vivo Dosing Regimen

- **Animal Model:** Use immunodeficient NSG or NSGS mice bearing MERTK-expressing leukemia cell lines (e.g., 697) or patient-derived xenografts [1].
- **Dosage and Route:** Administer **30 mg/kg** of **UNC2025** via **oral gavage**.
- **Dosing Schedule:** Due to its short half-life, administer the drug **twice daily** (BID). Continue dosing for the duration of the experiment (e.g., up to 4 weeks) [3].
- **Control Group:** Treat control animals with the vehicle alone using the same schedule and volume.

### • 3. Efficacy and Pharmacodynamic Analysis

- **Tumor Burden Monitoring:** In models expressing luciferase, use bioluminescence imaging to track tumor growth and response longitudinally [1].

- **Bone Marrow Analysis:** At endpoint, harvest bone marrow. For target engagement, analyze phosphorylation of MERTK and downstream effectors (AKT, ERK1/2) by immunoblot. For efficacy, use flow cytometry to quantify the percentage of human CD45+ leukemia cells [1].
- **Survival:** Monitor mice for signs of advanced disease and record survival times. Statistical analysis (e.g., log-rank test) should be used to compare survival between treated and control groups [1].

## Troubleshooting & FAQs

- **Q: The compound precipitates in the vehicle. How can I improve solubility?**
  - **A:** Ensure solvents are added in the correct sequence and that you use sonication. Gentle warming (e.g., 37°C water bath) can help. Do not vortex vigorously. If precipitation persists, confirm the chemical purity of your stock compound.
- **Q: I observe limited anti-tumor effect in my in vivo model. What could be the reason?**
  - **A:** First, verify that your leukemia model expresses MERTK. Second, the short half-life of **UNC2025** means trough drug levels might be low. Confirm twice-daily dosing is being strictly adhered to. Consider conducting a pharmacokinetic study to measure drug concentrations in plasma and bone marrow at various time points after dosing.
- **Q: How can I confirm that UNC2025 is hitting its target in the bone marrow?**
  - **A:** This is a standard pharmacodynamic analysis. Sacrifice mice at a set time (e.g., 2-4 hours) after a dose, harvest bone marrow from the femurs and tibias, and prepare cell lysates. Use immunoblotting to probe for levels of phosphorylated MERTK and its downstream targets (pAKT, pERK1/2) compared to total protein levels and vehicle-treated controls [1].

## Research Gaps and Future Directions

A direct, systematic study on optimizing **UNC2025**'s tissue distribution is missing from the literature. Future work could focus on:

- **Formulation Science:** Developing advanced formulations (e.g., nanoparticles, liposomes) to improve bone marrow targeting or alter release profiles.
- **PK/PD Modeling:** Conducting detailed pharmacokinetic studies to model the relationship between drug levels in plasma, bone marrow, and anti-tumor efficacy.

- **Analogue Development:** Exploring structural analogues of **UNC2025** that maintain potency but have improved pharmacokinetic properties, such as a longer half-life.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
2. | FLT | TAM Receptor | TargetMol UNC 2025 [targetmol.com]
3. In vivo treatment with UNC2025 [bio-protocol.org]

To cite this document: Smolecule. [UNC2025: Key Properties & Experimental Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-tissue-distribution-optimization>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)